This compound falls under the category of phenolic compounds and is classified as an ether due to the presence of an ether linkage in its structure. Its unique trifluoroethoxy group enhances its reactivity and solubility characteristics, making it relevant in both organic synthesis and medicinal chemistry.
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol can be accomplished through various methods. One common synthetic route involves several key steps:
An improved synthesis method has also been patented that utilizes less expensive starting materials like pyrocatechol and aluminum chloride, aiming for higher yields and purities .
The molecular structure of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol features a phenolic core with a trifluoroethoxy substituent. The structure can be visualized as follows:
The presence of the trifluoroethoxy group significantly influences the compound's polarity and reactivity due to the electronegative fluorine atoms.
The compound can participate in several chemical reactions:
The mechanism of action for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol primarily relates to its role as an intermediate in pharmaceutical synthesis. For instance, it has been investigated for its potential use in drug development as an intermediate for synthesizing alpha-1 adrenoceptor blockers such as Silodosin. The specific interactions at the receptor level are still under investigation but are thought to involve modulation of receptor activity through structural analogs derived from this compound .
The physical properties of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol include:
Chemical properties include its reactivity profile which allows it to engage in oxidation-reduction reactions and substitution reactions due to the presence of reactive functional groups .
The applications of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol are diverse:
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS: 160969-02-8) is a fluorinated aromatic ether-alcohol with the systematic IUPAC name 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. Its molecular formula is C10H11F3O3, corresponding to a molecular weight of 236.19 g/mol [3] [8]. The compound features a phenoxy ring substituted at the ortho-position with a 2,2,2-trifluoroethoxy group (–OCH2CF3), further linked to a hydroxyethyl chain (–CH2CH2OH) via an ether bond. This structure confers both polar and lipophilic properties, facilitating its role as a synthetic intermediate [6].
Common synonyms include:
Predicted physicochemical properties include:
Table 1: Chemical Identity Profile of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol |
CAS Number | 160969-02-8 |
Molecular Formula | C10H11F3O3 |
Molecular Weight | 236.19 g/mol |
Synonyms | Silodosin Impurity 87; 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethan-1-ol |
MDL Number | MFCD25959685 |
Physical Form | Colorless oil |
The compound emerged as a critical intermediate in the late 1990s during the development of Silodosin, a selective α1A-adrenoceptor antagonist for benign prostatic hyperplasia (BPH). Early synthetic routes faced challenges in achieving regioselective etherification and purity standards required for pharmaceutical applications [5]. Patent CN102285872A (2011) documented a foundational two-step synthesis:1. Alkylation of Catechol:- Reaction of catechol with 1,1,1-trifluoro-2-iodoethane in ethyl acetate/alkaline conditions yields 2-(2,2,2-trifluoroethoxy)phenol.2. Williamson Ether Synthesis:- Condensation with 2-chloroethanol or ethylene carbonate under alkali catalysis forms the target ethanol derivative [2].
Alternative pathways described in patent WO2011101864A1 (2011) include:
Table 2: Key Synthetic Routes to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Route | Conditions | Yield | Key Advantage |
---|---|---|---|
Williamson Ether Synthesis | K2CO3/ethylene carbonate, 80–90°C | 80–85% | Avoids halide byproducts |
Alkylation-Chloroethanol | NaOH/2-chloroethanol, ethyl acetate reflux | 70–75% | Lower temperature requirement |
Reductive Etherification | NaBH4/alcohol solvent, 25°C | 60–65% | Single-step from esters |
This compound serves primarily as the phenoxyethylamine precursor in Silodosin’s synthesis. Its terminal hydroxyl group is activated (e.g., as mesylate or tosylate) to form an electrophile that couples with Silodosin’s indole-amine core, establishing the drug’s critical side chain [5] [10]. The ortho-trifluoroethoxy group enhances metabolic stability and receptor binding affinity, directly influencing Silodosin’s clinical efficacy [9].
Industrial scale-up (multi-kilogram batches) is validated by vendors like TRC Chemicals and Aravali Pharma, with pricing reflecting high purity demands:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0